[(3R)-1-methylpyrrolidin-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate
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Overview
Description
®-®-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a complex organic compound that features a pyrrolidine ring, a cyclopentyl group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-®-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopentyl and phenylacetate groups. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the pyrrolidine ring. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-®-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-®-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-®-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2-one share structural similarities with ®-®-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate.
Cyclopentyl Compounds: Molecules containing cyclopentyl groups, such as cyclopentylamines, exhibit similar chemical properties.
Phenylacetate Derivatives: Compounds like phenylacetic acid and its esters are structurally related.
Uniqueness
®-®-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H25NO3 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C18H25NO3/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3/t16-,18?/m1/s1 |
InChI Key |
OVGMKPGXRHJNKJ-PYUWXLGESA-N |
Isomeric SMILES |
CN1CC[C@H](C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O |
Canonical SMILES |
CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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